molecular formula C20H15N5O3S B13996007 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide CAS No. 29821-91-8

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide

Katalognummer: B13996007
CAS-Nummer: 29821-91-8
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: IOROHHFNXSCMPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound that features an azo group (-N=N-) linking an 8-hydroxyquinoline moiety to a pyridin-2-ylbenzenesulfonamide structure

Vorbereitungsmethoden

The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide typically involves an azo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with 8-hydroxyquinoline. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure a successful coupling reaction . Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining product purity and yield.

Analyse Chemischer Reaktionen

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide involves its ability to chelate metal ions. This chelation can inhibit metal-dependent enzymes or disrupt metal ion homeostasis in cells, leading to various biological effects. The compound’s molecular targets include enzymes that require metal ions for their activity, such as glyoxalase I, which is involved in detoxifying methylglyoxal .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide include other azo compounds and 8-hydroxyquinoline derivatives. These compounds share the ability to form metal complexes and exhibit similar biological activities. this compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications .

Eigenschaften

CAS-Nummer

29821-91-8

Molekularformel

C20H15N5O3S

Molekulargewicht

405.4 g/mol

IUPAC-Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H15N5O3S/c26-18-11-10-17(16-4-3-13-22-20(16)18)24-23-14-6-8-15(9-7-14)29(27,28)25-19-5-1-2-12-21-19/h1-13,26H,(H,21,25)

InChI-Schlüssel

IOROHHFNXSCMPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.